molecular formula C12H16ClN B12049739 (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine

(3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine

Katalognummer: B12049739
Molekulargewicht: 209.71 g/mol
InChI-Schlüssel: KLLJRHWVXBUIJY-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine is an organic compound that features a chloro-substituted butenyl group attached to a phenyl-ethyl amine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine typically involves the reaction of (3-chloro-but-2-enyl) chloride with (1-phenyl-ethyl)-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of butenyl-phenyl-ethyl-amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as hydroxide, alkoxide, or amine groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide, potassium carbonate, or amines are employed under basic conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of butenyl-phenyl-ethyl-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound may be used in biochemical studies to investigate the effects of chloro-substituted amines on biological systems.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the amine group can act as a nucleophile, facilitating various biochemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Similar Compounds:

  • (3-Chloro-but-2-enyl)-malonic acid diethyl ester
  • Bis-(3-chloro-but-2-enyl)-aminehydrochloride
  • (3-Chloro-but-2-enyl)-succinic acid dibutyl ester

Uniqueness: this compound is unique due to its specific structural features, such as the combination of a chloro-substituted butenyl group with a phenyl-ethyl amine. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and medicinal chemistry.

Eigenschaften

Molekularformel

C12H16ClN

Molekulargewicht

209.71 g/mol

IUPAC-Name

(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine

InChI

InChI=1S/C12H16ClN/c1-10(13)8-9-14-11(2)12-6-4-3-5-7-12/h3-8,11,14H,9H2,1-2H3/b10-8+

InChI-Schlüssel

KLLJRHWVXBUIJY-CSKARUKUSA-N

Isomerische SMILES

CC(C1=CC=CC=C1)NC/C=C(\C)/Cl

Kanonische SMILES

CC(C1=CC=CC=C1)NCC=C(C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.